molecular formula C14H13NO2 B11952088 Carbamic acid, (4-methylphenyl)-, phenyl ester CAS No. 33275-26-2

Carbamic acid, (4-methylphenyl)-, phenyl ester

Cat. No.: B11952088
CAS No.: 33275-26-2
M. Wt: 227.26 g/mol
InChI Key: MHOIYWVYRBQPJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, (4-methylphenyl)-, phenyl ester is an organic compound with the molecular formula C14H13NO2. It is a derivative of carbamic acid where the hydrogen atom is replaced by a phenyl group and a 4-methylphenyl group. This compound is known for its applications in various fields including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamic acid, (4-methylphenyl)-, phenyl ester can be synthesized through the reaction of phenyl isocyanate with 4-methylphenol. The reaction typically occurs in the presence of a catalyst such as a base (e.g., triethylamine) and under controlled temperature conditions to ensure the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process includes the precise control of temperature, pressure, and the use of high-purity reactants to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (4-methylphenyl)-, phenyl ester undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding carbamates and other oxidation products.

    Reduction: Reduction reactions can convert the ester into amines or other reduced forms.

    Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various carbamates, amines, and substituted esters, depending on the reaction conditions and reagents used.

Scientific Research Applications

Carbamic acid, (4-methylphenyl)-, phenyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism by which carbamic acid, (4-methylphenyl)-, phenyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ester bond can be hydrolyzed under physiological conditions, releasing active compounds that interact with specific pathways in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, phenyl-, methyl ester: This compound has a similar structure but with a methyl group instead of a 4-methylphenyl group.

    Carbamic acid, 4-methylphenyl, methyl ester: Similar to the target compound but with a methyl ester group.

Uniqueness

Carbamic acid, (4-methylphenyl)-, phenyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

phenyl N-(4-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-11-7-9-12(10-8-11)15-14(16)17-13-5-3-2-4-6-13/h2-10H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOIYWVYRBQPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401496
Record name Carbamic acid, (4-methylphenyl)-, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33275-26-2
Record name Carbamic acid, (4-methylphenyl)-, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.